2-(2,6-Difluorophenyl)thiazolidine
Overview
Description
“2-(2,6-Difluorophenyl)thiazolidine”, also known as GSK3787 or Fasnall, is a small molecule inhibitor of FASN (fatty acid synthase), an enzyme that catalyzes the de novo synthesis of fatty acids. It is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecule were then evaluated for their antioxidant, anticancer and antimicrobial potential .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9F2NS and its molecular weight is 201.24 g/mol .
Chemical Reactions Analysis
Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes. Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .
Physical and Chemical Properties Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position. The presence of sulfur enhances their pharmacological properties .
Scientific Research Applications
Antibacterial and Antifungal Properties
Thiazolidine derivatives have shown considerable antibacterial and antifungal activities. A novel series of thiazolidin-4-ones synthesized through reactions involving Schiff bases and mercaptoacetic acid demonstrated significant activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against Aspergillus flavus and Fusarium oxysporum (Adem et al., 2022). This suggests their potential utility in developing new antimicrobial agents.
Anti-inflammatory Activity
Another study on triazine thiazolidinone derivatives highlighted their anti-inflammatory potential. Specifically, a derivative demonstrated significant inhibition of TNF-α and IL-6, suggesting a role in anti-inflammatory drug development. The study also emphasized the importance of halogenated electron-withdrawing groups on the phenyl ring for enhancing anti-inflammatory activity (Shinde, Mas, & Patil, 2019).
Antiproliferative Activity Against Human Cancer Cell Lines
The antiproliferative effects of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells, were explored, revealing that certain derivatives exhibit potent activity. The presence of a nitro group on the thiazolidinone moiety and the position of substituents on the aryl ring were identified as key factors in their antiproliferative efficacy (Chandrappa et al., 2008).
Facilitated Synthesis of Medicinal Scaffolds
Research has also focused on the efficient synthesis of thiazolidine-based scaffolds, which are of interest in medicinal chemistry. A study described a facile multicomponent synthesis of thiazolidinone and thiazolidinol derivatives, highlighting a methodology that could streamline the production of these compounds for further pharmaceutical application (Appalanaidu et al., 2015).
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include 2-(2,6-difluorophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazolidine derivatives are known to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, forming a stable thiazolidine product .
Biochemical Pathways
For instance, thiazolidine derivatives have been used in the development of potent antidiabetic derivatives .
Pharmacokinetics
The solubility of thiazole, a parent material for various chemical compounds including this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of this compound.
Result of Action
Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability of thiazolidine products formed under physiological conditions has been noted , suggesting that physiological environment factors may influence the action of this compound.
Future Directions
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Analysis
Biochemical Properties
2-(2,6-Difluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound has been observed to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under various conditions. It can undergo degradation under specific circumstances, which can affect its long-term efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, it has been observed to accumulate in the liver and kidneys, where it can exert its therapeutic or toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its efficacy in modulating cellular processes and pathways.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVPWITSVTLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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